3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, it can be prepared through organic synthesis. Researchers have explored various routes, including cyclization reactions and functional group transformations . For detailed synthetic procedures, refer to relevant literature .
Molecular Structure Analysis
The molecular formula C₁₃H₁₇NO₂ indicates a molecular weight of 219.28 g/mol. The compound’s structure features a piperidine ring linked to a benzo[1,3]dioxole moiety. The SMILES notation for this compound is: C1(C=C2CC3CNCCC3)=C(C=C2)OCO1
. The 3D arrangement of atoms in space contributes to its properties and interactions.
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity in the context of drug discovery and medicinal chemistry . Investigating its behavior under different conditions is essential.
Scientific Research Applications
Biological Activity and Toxicity Studies
Research has focused on synthesizing novel compounds from eugenol, including benzoxazine and aminomethyl derivatives, to study their biological activities. For example, derivatives have been tested for their toxicity using the brine shrimp lethality test (BST), indicating potential for further bioactivity studies (Rudyanto et al., 2014).
Antimicrobial and Antifungal Applications
Compounds with the core structure of "3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol" have been explored for their antimicrobial properties. For instance, derivatized pyrazole-based ligands have been synthesized and examined for their catecholase activity, demonstrating catalytic efficiency in the oxidation of catechol to o-quinone, which is relevant for antimicrobial applications (Zerrouki et al., 2011).
Synthesis of Analogues for Biological Studies
The synthesis of analogues such as 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside from gem-difluorohomoallyl alcohol showcases the versatility of these compounds in generating biologically active molecules with applications in studying diseases like HIV and HBV (Wu et al., 2004).
Advanced Materials and Photophysical Properties
The structural design and synthesis of derivatives have been pivotal in developing materials with unique photophysical properties. For example, pyridyl substituted derivatives exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, highlighting their potential in materials science for sensing and imaging applications (Srivastava et al., 2017).
Neuroleptic Activity Research
Derivatives have been synthesized and evaluated for neuroleptic activities, showing potential in the development of new therapeutic agents for neurological disorders. The study of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives demonstrated a strong dependence on specific substituents for activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Henning et al., 1987).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12-13H,1,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQSTRBVFIZHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240496 |
Source
|
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol | |
CAS RN |
869943-99-7 |
Source
|
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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